molecular formula C15H18N4O2 B2970721 Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate CAS No. 2309313-38-8

Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B2970721
CAS No.: 2309313-38-8
M. Wt: 286.335
InChI Key: RCAIDIFRYBGHCI-UHFFFAOYSA-N
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Description

Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyrimidinyl group, and a pyridinyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridinyl and pyrimidinyl derivative. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, making it useful in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-bromopyridin-3-yl)carbamate
  • Tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate
  • Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate

Uniqueness

Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate is unique due to its specific combination of pyrimidinyl and pyridinyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where these properties are advantageous .

Properties

IUPAC Name

tert-butyl N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-15(2,3)21-14(20)19-6-11-4-12(7-16-5-11)13-8-17-10-18-9-13/h4-5,7-10H,6H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAIDIFRYBGHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CN=C1)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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